molecular formula C13H19NO2 B4966871 1-AZEPANYL(2,5-DIMETHYL-3-FURYL)METHANONE

1-AZEPANYL(2,5-DIMETHYL-3-FURYL)METHANONE

Cat. No.: B4966871
M. Wt: 221.29 g/mol
InChI Key: BJDDMQYXICYOEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-AZEPANYL(2,5-DIMETHYL-3-FURYL)METHANONE is a complex organic compound characterized by the presence of an azepane ring and a furan ring substituted with dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-AZEPANYL(2,5-DIMETHYL-3-FURYL)METHANONE typically involves the reaction of azepane derivatives with 2,5-dimethylfuran under controlled conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of the methanone linkage. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and high yield. The use of automated reactors and precise control of reaction parameters are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-AZEPANYL(2,5-DIMETHYL-3-FURYL)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted furans, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-AZEPANYL(2,5-DIMETHYL-3-FURYL)METHANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-AZEPANYL(2,5-DIMETHYL-3-FURYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

  • 1-Azepanyl[2-(5-methyl-2-furyl)-4-quinolinyl]methanone
  • 1-Azepanyl{5-[(2,5-dichlorophenoxy)methyl]-2-furyl}methanone
  • 1-Azepanyl-[5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-isoxazolyl]methanone

Comparison: Compared to these similar compounds, 1-AZEPANYL(2,5-DIMETHYL-3-FURYL)METHANONE is unique due to its specific substitution pattern on the furan ring and the presence of the azepane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

azepan-1-yl-(2,5-dimethylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10-9-12(11(2)16-10)13(15)14-7-5-3-4-6-8-14/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDDMQYXICYOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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